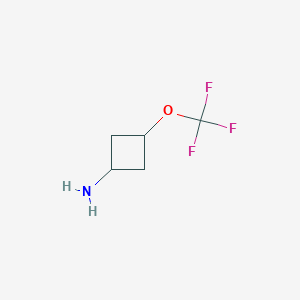![molecular formula C8H13N3O4 B8093200 tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate](/img/structure/B8093200.png)
tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate: is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a 1,3,4-oxadiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the 1,3,4-oxadiazole ring. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted carbamates and oxadiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used to study the effects of oxadiazole derivatives on various biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Oxadiazole derivatives have shown promise in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, modulating their activity. The tert-butyl group can enhance the compound’s stability and bioavailability. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
tert-Butyl-N-methylcarbamate: Another derivative with a methyl group instead of the hydroxymethyl group.
tert-Butyl carbazate: Contains a hydrazine moiety instead of the oxadiazole ring.
Uniqueness: tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is not present in the similar compounds listed above, making it a valuable compound for specific research applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-8(2,3)15-7(13)9-6-11-10-5(4-12)14-6/h12H,4H2,1-3H3,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMQYXMKQFKBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate](/img/structure/B8093171.png)







